molecular formula C13H19NO3 B1220766 (-)-Pellotine

(-)-Pellotine

Cat. No. B1220766
M. Wt: 237.29 g/mol
InChI Key: NKHMWHLJHODBEP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pellotine is a member of isoquinolines.

Scientific Research Applications

For a thorough understanding of any compound, including (-)-Pellotine, it's important to consider broader scientific principles and methodologies that might be applicable. Research in related fields, such as pharmacogenetics, single-subject experimental research, and the ethics of scientific research, can provide insight into how compounds like (-)-Pellotine are studied and understood.

  • Pharmacogenetics Research : The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, potentially relevant to understanding how different individuals might react to (-)-Pellotine (Giacomini et al., 2007).

  • Single-Subject Experimental Research : This method is often used in special education and behavioral analysis to evaluate the effectiveness of treatments, which could be applicable to studying the effects of (-)-Pellotine (Rakap, 2015).

  • Ethics in Scientific Research : Ethical considerations are paramount in any research, including those involving (-)-Pellotine. The debates and guidelines surrounding the use of animals in research, for example, are crucial for understanding the ethical landscape in which (-)-Pellotine research would occur (Festing & Wilkinson, 2007).

properties

Product Name

(-)-Pellotine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m1/s1

InChI Key

NKHMWHLJHODBEP-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O

synonyms

pellotine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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